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Compound of Interest

3-Ethyl-1-phenyl-1H-pyrazol-5-
Compound Name:
amine

Cat. No.: B1603554

An In-depth Technical Guide to 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: Synthesis, Reactivity,
and Applications in Drug Discovery

Introduction

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine that has garnered significant
attention in the field of medicinal chemistry. As a derivative of the pyrazole scaffold, a five-
membered aromatic ring with two adjacent nitrogen atoms, this compound serves as a crucial
building block for the synthesis of a diverse array of biologically active molecules.[1][2][3] The
unique structural arrangement of the pyrazole core, featuring an ethyl group at the C3 position,
a phenyl substituent at the N1 position, and a reactive amine at the C5 position, provides a
versatile platform for chemical modification. This guide offers a comprehensive review of the
literature, detailing the synthesis, chemical properties, and the expanding role of 3-Ethyl-1-
phenyl-1H-pyrazol-5-amine and its derivatives in the development of novel therapeutic
agents. The insights provided are intended for researchers, scientists, and professionals
engaged in drug development, offering a foundational understanding of this privileged scaffold.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-Ethyl-1-phenyl-1H-pyrazol-5-
amine is fundamental for its application in synthesis and drug design. The key properties are
summarized in the table below.
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Property Value Source

CAS Number 1017781-37-1 [4]

Molecular Formula C11H13Ns [4]

Molecular Weight 187.24 g/mol [5]

IUPAC Name 3-E.thyl-1-pheny|-1H-pyrazoI-5- ]
amine

Synthesis and Methodologies

The construction of the 3-Ethyl-1-phenyl-1H-pyrazol-5-amine core is typically achieved
through a cyclocondensation reaction, a hallmark of pyrazole synthesis.[3] This process
generally involves the reaction of a [3-ketoester with a hydrazine derivative. For the synthesis of
the title compound, the key precursors are ethyl 3-oxopentanoate and phenylhydrazine.

The reaction proceeds through an initial condensation to form a phenylhydrazone intermediate,
which then undergoes an intramolecular cyclization followed by dehydration to yield the
pyrazol-5-one. The resulting 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one can then be converted to
the target 5-amino pyrazole. While direct amination can be challenging, a common synthetic
route involves the introduction of a nitro group at the 4-position, followed by reduction to the
amine. However, a more direct approach involves the reaction of phenylhydrazine with an
appropriate 3-ketonitrile.

Below is a generalized, field-proven protocol for the synthesis of substituted pyrazol-5-amines,
adapted for the specific synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-Ethyl-1-phenyl-
1H-pyrazol-5-amine

Objective: To synthesize 3-Ethyl-1-phenyl-1H-pyrazol-5-amine from 3-aminopent-2-enenitrile
and phenylhydrazine.

Materials:

e 3-Aminopent-2-enenitrile
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Phenylhydrazine

Ethanol (absolute)

Hydrochloric acid (concentrated)

Sodium bicarbonate (saturated solution)

Ethyl acetate

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser

Magnetic stirrer with heating plate

Standard laboratory glassware for workup and purification
Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, dissolve 3-aminopent-2-enenitrile (1.0 equivalent) in absolute ethanol (100
mL).

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 equivalents)
dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl
acetate/hexane).

Workup: After completion, cool the reaction mixture to room temperature. Concentrate the
solvent under reduced pressure to obtain a crude residue.

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium
bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
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» Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate the filtrate under reduced pressure to yield the crude product.

« Purification: Purify the crude product by column chromatography on silica gel using a
gradient of ethyl acetate in hexane to afford pure 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Causality behind Experimental Choices: The use of a slight excess of phenylhydrazine ensures
the complete consumption of the starting nitrile. Ethanol is a suitable solvent due to its ability to
dissolve the reactants and its appropriate boiling point for the reaction. The aqueous workup
with sodium bicarbonate is essential to neutralize any acidic byproducts, and the final
purification by column chromatography ensures the isolation of the target compound with high

purity.

3-Aminopent-2-enenitrile + Heat
Phenylhydrazine

Reflux (4 6h) Aque;;);tsr:élglr)l;up & Column Chromatography 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Chemical Reactivity and Derivatization

The 3-Ethyl-1-phenyl-1H-pyrazol-5-amine scaffold offers multiple sites for chemical
modification, making it a valuable precursor for generating chemical libraries for high-
throughput screening.[1] The primary reactive centers are the exocyclic amino group at the C5
position and the C4 position of the pyrazole ring.

e Reactions at the C5-Amino Group: The amino group is nucleophilic and can readily undergo
a variety of transformations, including acylation, alkylation, sulfonylation, and reaction with
isocyanates or isothiocyanates to form urea and thiourea derivatives, respectively. These
modifications are instrumental in exploring the structure-activity relationships of pyrazole-
based compounds.[6]
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» Electrophilic Substitution at the C4 Position: The pyrazole ring is an aromatic system, and
the presence of the activating amino group at C5 makes the C4 position susceptible to
electrophilic substitution reactions.[1] Halogenation, nitration, and formylation are common
transformations at this position, providing intermediates for further functionalization, such as
cross-coupling reactions.[1]

Caption: Key reactive sites of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

Applications in Medicinal Chemistry and Drug
Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and
derivatives of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine have been explored for a wide range of
therapeutic applications.[2][3]

Kinase Inhibitors

A significant area of research has been the development of pyrazole-based compounds as
kinase inhibitors for the treatment of cancer. For instance, derivatives of 3-phenyl-1H-pyrazol-5-
amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase-3
(FLT3), a target in acute myeloid leukemia.[7] Structure-activity relationship studies have
revealed that modifications at the C5-amino and N1-phenyl positions can lead to compounds
with high potency and selectivity.[7]
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Caption: Inhibition of the FLT3 signaling pathway by pyrazole derivatives.

Antibacterial and Anti-inflammatory Agents

The pyrazole scaffold is also present in several anti-inflammatory and antibacterial drugs.[3][6]
Derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated as anti-inflammatory
agents, with some compounds showing promising activity in carrageenan-induced rat paw
edema models.[8] Additionally, certain N-substituted pyrazole derivatives have demonstrated
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significant in vitro activity against both planktonic and biofilm-forming cells of bacteria such as
Haemophilus influenzae.[9]

The table below summarizes the reported biological activities of various pyrazole derivatives
related to the title compound.

Derivative Class Biological Activity Key Findings References
3-Phenyl-1H-5- Potent and selective

pyrazolylamine FLT3 Inhibition inhibitors for acute [7]
derivatives myeloid leukemia.

_ Antibacterial activity
1-Acetyl-3,5-diphenyl- L
through inhibition of

4,5-dihydro-(1H)- FabH Inhibition ) [10]
fatty acid

pyrazoles ) )
biosynthesis.

Good anti-

3-Phenyl-5-aryl-4,5- ) o
] o inflammatory activity
dihydro-1H-pyrazole- Anti-inflammatory [8]
compared to
1-carbaldehydes

diclofenac.
N-ethyl-3-amino-5- Active against
o0xo-4-phenyl-2,5- Haemophilus spp.
_ preny Antibacterial p. pr.J _ [9]
dihydro-1H-pyrazole- planktonic and biofilm
1-carbothioamide cells.

Potent pan-meprin

Pyrazole-based Meprin a and 3 inhibitors and (1]
hydroxamic acids Inhibition selective meprin a
inhibitors.

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the therapeutic potential of the 3-Ethyl-1-
phenyl-1H-pyrazol-5-amine scaffold. Studies on related pyrazole derivatives have provided
valuable insights:
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e Substitution at the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl
ring can significantly influence biological activity. Electron-donating or electron-withdrawing
groups can modulate the electronic properties of the pyrazole core and affect its binding to
target proteins.

» Modification of the C3-Ethyl Group: Varying the alkyl chain length or introducing cyclic or
aromatic groups at the C3 position can impact the lipophilicity and steric profile of the
molecule, which in turn can affect its potency and selectivity.[11]

o Derivatization of the C5-Amino Group: As previously discussed, the C5-amino group is a key
handle for derivatization. The introduction of different functional groups, such as amides,
ureas, and sulfonamides, can lead to the formation of critical hydrogen bonds and other
interactions within the active site of a biological target, thereby enhancing inhibitory activity.

[7]

Conclusion

3-Ethyl-1-phenyl-1H-pyrazol-5-amine stands out as a highly versatile and valuable scaffold in
the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with
multiple sites for chemical modification, allows for the creation of large and diverse libraries of
compounds for biological screening. The demonstrated efficacy of its derivatives as kinase
inhibitors, anti-inflammatory agents, and antibacterial compounds underscores the therapeutic
potential of this pyrazole core. Future research will likely focus on the further exploration of the
chemical space around this scaffold, leveraging computational modeling and advanced
synthetic techniques to design next-generation therapeutic agents with improved potency,
selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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